molecular formula C13H17NO5S B2544125 (4R)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 637032-02-1

(4R)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2544125
CAS No.: 637032-02-1
M. Wt: 299.34
InChI Key: LZYQCYSHBONTGC-KBPLZSHQSA-N
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Description

(4R)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid is a useful research compound. Its molecular formula is C13H17NO5S and its molecular weight is 299.34. The purity is usually 95%.
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Scientific Research Applications

Solubility and Stability Studies

Studies have focused on the solubility, stability, and dissociation constants of thiazolidine-4-carboxylic acid derivatives. The solubility varies depending on the molecule size, position, and number of polar groups. Stability is affected by the nature of the substituent, with alkaline salts showing more stability (Butvin, AL-JA’AFREH, Svetlik, & Havránek, 2000).

Synthesis and Stereochemistry

Research into the synthesis of thiazolidine-4-carboxylic acids has revealed efficient methods and insights into stereochemistry. For example, the nucleophilic addition of L-Cysteine to aromatic aldehydes and the resulting impact on diastereomeric excess and reaction yield have been studied, providing valuable information for stereo-selective synthesis (Jagtap, Rizvi, Dangat, & Pardeshi, 2016).

Solid-Phase Synthesis

There has been progress in solid-phase synthesis techniques for thiazolidine-4-carboxylic acids. These methods involve reactions of aldehydes with cysteine attached to a polymeric support, leading to efficient production of specific stereoisomers (Patek, Drake, & Lebl, 1995).

Supramolecular Aggregation

Studies have explored the supramolecular aggregation behavior of thiazolidine-4-carboxylic acid derivatives. This research is crucial for understanding their potential applications in biocompatible supramolecular assemblies, which can be used in gas storage, biosensing, and template catalysis (Jagtap, Pardeshi, Nabi, Hussain, Mir, & Rizvi, 2018).

Medical Imaging

Thiazolidine-4-carboxylic acid derivatives have been used in the preparation of technetium-99m complexes for medical imaging. These studies include the investigation of labeling efficiency and biodistribution in mice, contributing to the development of new radiopharmaceuticals (Harvánek, Bumbálová, Beláková, Kettmann, & Svetlik, 1996; Havránek, Bumbálová, Kettmann, Svetlik, & Sivy, 1997).

Electronic Structure and Molecular Characterization

Research on thiazolidine-4-carboxylic acid derivatives also includes studies on their electronic structure and molecular characterization. These studies provide insights into the molecular properties and potential applications in various fields (Güiza, Romero Bohórquez, Henao, & Camargo, 2020).

Crystal Structure Analysis

The crystal structures of various thiazolidine-4-carboxylic acids have been analyzed to understand their molecular conformation, which is essential for predicting their reactivity and interactions in different environments (Muche, Müller, & Hołyńska, 2018; Tarnawski, Ślepokura, & Lis, 2011).

Computational Studies and Urease Inhibition

Computational techniques have been used to identify thiazolidine-4-carboxylic acid derivatives as urease inhibitors, highlighting their potential in medical research. These studies involve virtual screening and molecular modeling to predict the effectiveness of these compounds (Khan, Ullah, Lodhi, Ali, Choudhary, Rahman, & Haq, 2006).

Safety and Hazards

The safety data sheet for 3-(3,4,5-Trimethoxyphenyl)propionic acid indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Research on compounds with the 3,4,5-trimethoxyphenyl fragment is ongoing, with a focus on their potential as therapeutic agents. There is an urgent need for medicinal chemists to further exploit the precursor in developing chemical entities with promising bioactivity and druggability .

Properties

IUPAC Name

(4R)-2-(3,4,5-trimethoxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-17-9-4-7(5-10(18-2)11(9)19-3)12-14-8(6-20-12)13(15)16/h4-5,8,12,14H,6H2,1-3H3,(H,15,16)/t8-,12?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZYQCYSHBONTGC-KBPLZSHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2NC(CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2N[C@@H](CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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